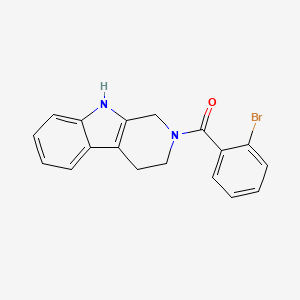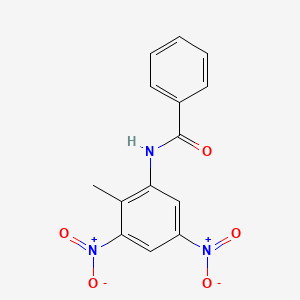![molecular formula C6H14NO6PS B15011500 3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid](/img/structure/B15011500.png)
3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID is a compound with significant applications in various fields such as chemistry, biology, and industry. It is known for its unique structure and properties, which make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID involves several steps. One common method includes the reaction of a suitable precursor with N-methylmethanesulfonamide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of 3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID include:
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID: A closely related compound with similar properties and applications.
3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID: Another similar compound used in various scientific and industrial applications.
Uniqueness
What sets 3-{HYDROXY[(N-METHYLMETHANESULFONAMIDO)METHYL]PHOSPHORYL}PROPANOIC ACID apart is its unique structure, which imparts specific chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively .
Properties
Molecular Formula |
C6H14NO6PS |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
3-[hydroxy-[[methyl(methylsulfonyl)amino]methyl]phosphoryl]propanoic acid |
InChI |
InChI=1S/C6H14NO6PS/c1-7(15(2,12)13)5-14(10,11)4-3-6(8)9/h3-5H2,1-2H3,(H,8,9)(H,10,11) |
InChI Key |
UAWXXHFKVIMFBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CP(=O)(CCC(=O)O)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,10-dimethyl-10a-[(E)-2-(4-methylphenyl)ethenyl]-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2-ol](/img/structure/B15011429.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B15011431.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B15011432.png)
![6-chloro-N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B15011440.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide](/img/structure/B15011445.png)
![ethyl S-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B15011455.png)

![2-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B15011469.png)
![3,4-dichloro-N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B15011470.png)


![5-({[4-(morpholin-4-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011492.png)

![3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15011497.png)
